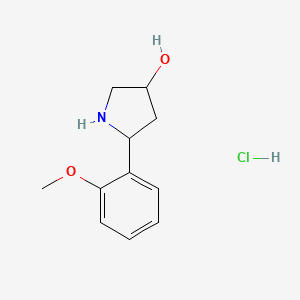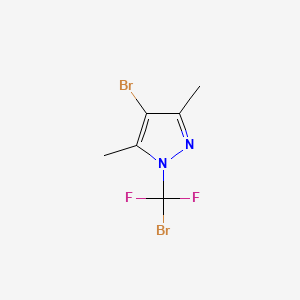![molecular formula C9H12IN B13452499 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-Iodobicyclo[111]pentan-1-yl}butanenitrile is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for laboratory and industrial production.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click” reactions).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the iodine atom under mild conditions.
Cycloaddition: Copper(I) catalysts are used in the presence of azides to form triazole derivatives.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Cycloaddition Products: Triazole derivatives are major products when azides are used in cycloaddition reactions.
Applications De Recherche Scientifique
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile is primarily related to its ability to act as a bioisostere. By replacing traditional functional groups with the bicyclo[1.1.1]pentane core, the compound can enhance the three-dimensional character and saturation of molecules, potentially leading to improved pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile is unique due to its specific nitrile functional group, which can impart different reactivity and properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in drug discovery and materials science.
Propriétés
Formule moléculaire |
C9H12IN |
|---|---|
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)butanenitrile |
InChI |
InChI=1S/C9H12IN/c10-9-5-8(6-9,7-9)3-1-2-4-11/h1-3,5-7H2 |
Clé InChI |
RJVCDUVLPZJVKS-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)I)CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



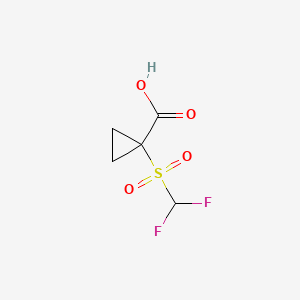
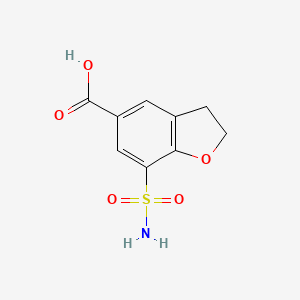
![3,3-Difluorospiro[3.4]octane-1-carboxylic acid](/img/structure/B13452441.png)
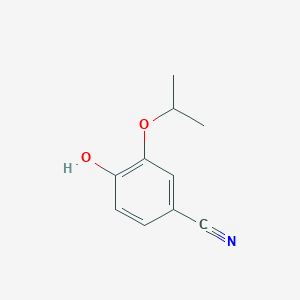
![1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13452454.png)
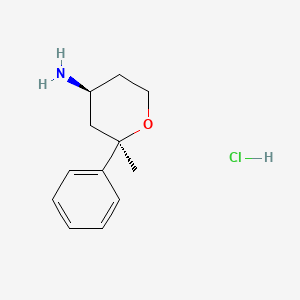
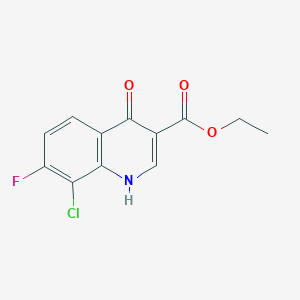

![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
